molecular formula C17H13BrN6O B2948269 1-(4-bromophenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine CAS No. 892775-80-3

1-(4-bromophenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine

Cat. No.: B2948269
CAS No.: 892775-80-3
M. Wt: 397.236
InChI Key: FKHUIULQZMPIIV-UHFFFAOYSA-N
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Description

1-(4-bromophenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine is a useful research compound. Its molecular formula is C17H13BrN6O and its molecular weight is 397.236. The purity is usually 95%.
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Biological Activity

The compound 1-(4-bromophenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine is a synthetic derivative that combines the structural motifs of triazoles and oxadiazoles. This compound has garnered attention due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the current understanding of its biological activity based on various research findings.

Chemical Structure and Properties

The molecular formula of the compound is C17H16BrN5OC_{17}H_{16}BrN_5O, with a molecular weight of approximately 394.25 g/mol. The presence of bromine and methyl groups in its structure contributes to its unique biological properties.

Antimicrobial Activity

Research has demonstrated that compounds containing oxadiazole and triazole moieties exhibit significant antimicrobial properties. For example, studies indicate that similar compounds have shown efficacy against a range of bacterial strains such as Escherichia coli and Staphylococcus aureus . The mechanism often involves interference with bacterial cell wall synthesis or disruption of membrane integrity.

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Notably, derivatives of oxadiazoles have been reported to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and U-937 (leukemia) . The IC50 values for these compounds typically range from 10 to 20 µM, indicating moderate potency compared to standard chemotherapeutics like doxorubicin.

Table 1: Summary of Anticancer Activity

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AMCF-715.63Induces apoptosis via p53 pathway
Compound BU-93712.00Inhibits cell proliferation
Compound CA54918.50Disrupts mitotic spindle formation

Anti-inflammatory Activity

The anti-inflammatory effects have also been noted in similar compounds. Studies suggest that these compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2, contributing to their therapeutic potential in inflammatory diseases .

Case Studies

Case Study 1: Anticancer Efficacy
In a study evaluating the effects of various oxadiazole derivatives on human cancer cell lines, it was found that certain modifications to the oxadiazole ring significantly enhanced cytotoxicity against MCF-7 cells. The most effective derivatives exhibited IC50 values lower than those of established drugs .

Case Study 2: Antimicrobial Testing
A series of synthesized triazole derivatives were tested against Staphylococcus aureus. Results showed that compounds with bulky substituents displayed superior antibacterial activity due to increased membrane permeability .

The biological activities of this compound are attributed to its ability to interact with specific molecular targets:

  • Antimicrobial Action: Disruption of bacterial cell wall synthesis.
  • Anticancer Mechanism: Induction of apoptosis through modulation of apoptotic pathways involving caspases and p53 protein.
  • Anti-inflammatory Effects: Inhibition of inflammatory mediators and enzymes.

Properties

IUPAC Name

3-(4-bromophenyl)-5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrN6O/c1-10-2-4-11(5-3-10)16-20-17(25-22-16)14-15(19)24(23-21-14)13-8-6-12(18)7-9-13/h2-9H,19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKHUIULQZMPIIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N(N=N3)C4=CC=C(C=C4)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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